2-(Propan-2-yl)heptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDADINLFSWCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706681 |

Source

|

| Record name | 2-(Propan-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116988-31-9 |

Source

|

| Record name | 2-(Propan-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Propan-2-yl)heptanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from structurally similar molecules. The guide covers the compound's fundamental chemical identity, predicted physicochemical properties, potential synthetic pathways, expected spectral characteristics, and general safety considerations. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who may be interested in this molecule.

Chemical Identity and Structure

2-(Propan-2-yl)heptanoic acid, also known as 2-isopropylheptanoic acid, is a carboxylic acid with a heptanoic acid backbone substituted with an isopropyl group at the alpha-carbon (C2).

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 116988-31-9 | [1][2] |

| Molecular Formula | C10H20O2 | [1][2] |

| Molecular Weight | 172.26 g/mol | [2] |

| SMILES | CCCCCC(C(O)=O)C(C)C | [2] |

| InChI | InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |

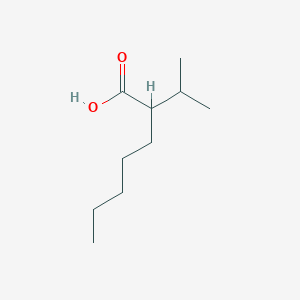

The structure of 2-(Propan-2-yl)heptanoic acid features a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-2-(propan-2-yl)heptanoic acid and (S)-2-(propan-2-yl)heptanoic acid. The properties and biological activity of these enantiomers may differ significantly.

Diagram 1: Chemical Structure of 2-(Propan-2-yl)heptanoic Acid

Caption: 2D structure of 2-(Propan-2-yl)heptanoic acid.

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted/Inferred Value | Basis for Prediction |

| Appearance | Colorless to pale yellow liquid | General property of similar carboxylic acids. |

| Odor | Faintly fatty or waxy | Based on analogs like 2-methylheptanoic acid. |

| Boiling Point | ~230-250 °C | Extrapolated from heptanoic acid (223 °C) and considering the increased molecular weight. |

| Melting Point | < 0 °C | Branched chains tend to lower melting points compared to their linear isomers. Heptanoic acid's melting point is -7.5 °C. |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Typical for medium-chain carboxylic acids.[3] |

| pKa | ~4.8 - 5.0 | Similar to other aliphatic carboxylic acids. |

Expert Insights: The isopropyl group at the C2 position will introduce steric hindrance around the carboxylic acid functionality. This may slightly decrease its acidity (increase the pKa) compared to n-heptanoic acid due to electronic effects and solvation hindrance. The branching will also likely lower the boiling and melting points compared to a linear C10 carboxylic acid due to less efficient packing in the solid state and weaker van der Waals forces.

Synthesis and Purification

While no specific, detailed synthesis protocol for 2-(Propan-2-yl)heptanoic acid has been found in the reviewed literature, a common and effective method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis.

Proposed Synthetic Pathway: Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate. The causality behind this choice lies in the acidity of the α-protons of the malonic ester, which can be easily deprotonated by a suitable base to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide. A second alkylation can be performed before hydrolysis and decarboxylation to yield the desired α-substituted carboxylic acid.

Diagram 2: Proposed Synthesis of 2-(Propan-2-yl)heptanoic Acid via Malonic Ester Synthesis

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard malonic ester synthesis and should be optimized for this specific target molecule.

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in anhydrous ethanol. Add one equivalent of sodium ethoxide and stir the mixture at room temperature until a clear solution is formed.

-

First Alkylation: To the solution of the sodium salt of diethyl malonate, add one equivalent of 1-bromopentane dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Second Deprotonation: After cooling the reaction mixture, a second equivalent of sodium ethoxide is added to deprotonate the remaining acidic α-hydrogen.

-

Second Alkylation: One equivalent of 2-bromopropane is then added, and the mixture is refluxed again until the reaction is complete.

-

Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then treated with an excess of aqueous acid (e.g., HCl or H2SO4) and heated to reflux. This step hydrolyzes the ester groups to carboxylic acids and the resulting β-dicarboxylic acid readily decarboxylates upon heating to yield 2-(propan-2-yl)heptanoic acid.

-

Purification: The crude product can be purified by extraction, followed by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validating System: Throughout this process, the identity and purity of the intermediates and the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Spectral Characterization (Predicted)

No experimental spectra for 2-(Propan-2-yl)heptanoic acid have been found. However, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

-

-COOH Proton: A broad singlet in the region of 10-13 ppm.

-

α-CH Proton: A multiplet around 2.2-2.6 ppm, coupled to the protons of the isopropyl group and the adjacent methylene group.

-

Isopropyl -CH Proton: A multiplet further downfield than the methyl protons of the isopropyl group, likely around 1.5-2.0 ppm.

-

Isopropyl -CH₃ Protons: A doublet around 0.9-1.2 ppm. Due to the chiral center, these two methyl groups are diastereotopic and may appear as two separate doublets.

-

Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): A signal in the range of 175-185 ppm.

-

α-Carbon (-CH-): A signal around 40-50 ppm.

-

Isopropyl -CH Carbon: A signal around 30-35 ppm.

-

Isopropyl -CH₃ Carbons: Signals in the range of 15-25 ppm.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

-

C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 172.

-

Fragmentation Patterns: Common fragmentation would involve the loss of the carboxyl group (-COOH, m/z = 45) or the isopropyl group (-CH(CH₃)₂, m/z = 43). Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways for carboxylic acids.

Applications in Drug Development (Exploratory)

There is currently no specific information in the scientific literature detailing the application of 2-(propan-2-yl)heptanoic acid in drug development. However, branched-chain fatty acids are of interest in pharmaceutical sciences for several reasons:

-

Improved Pharmacokinetic Properties: The introduction of branching can alter the lipophilicity and metabolic stability of a drug molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Prodrug Strategies: The carboxylic acid group can be used to form ester or amide prodrugs, which can enhance drug delivery and targeting.

-

Pharmacological Activity: Some branched-chain fatty acids exhibit their own biological activities. For instance, valproic acid, a branched-chain carboxylic acid, is an established antiepileptic and mood-stabilizing drug. The biological effects of 2-(propan-2-yl)heptanoic acid are yet to be investigated.

Further research would be required to explore any potential therapeutic applications of this compound.

Safety and Handling

A safety data sheet (SDS) for 2-(propan-2-yl)heptanoic acid indicates that it should be handled with care in a laboratory setting.[1] While detailed toxicity data is not available, general precautions for handling carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.

-

Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[1]

Conclusion

2-(Propan-2-yl)heptanoic acid is a chiral, branched-chain carboxylic acid for which specific experimental data is scarce. This guide has provided a detailed overview of its chemical structure and has offered scientifically grounded predictions for its physicochemical properties, synthesis, and spectral characteristics based on established chemical principles and data from analogous compounds. While its potential applications in drug development are yet to be explored, its structural features suggest it could be a molecule of interest for medicinal chemists. Further experimental investigation is necessary to fully characterize this compound and evaluate its potential.

References

-

PubChem. Heptanoic acid. [Link]

-

Chem-Impex. Heptanoic acid. [Link]

-

Aaron Chemistry. 2-(propan-2-yl)heptanoic acid. [Link]

-

The Good Scents Company. 2-methyl heptanoic acid. [Link]

-

PubChem. Hexanoic acid, 2-(1-methylethyl)-. [Link]

Sources

Physicochemical characteristics of 2-(Propan-2-yl)heptanoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Propan-2-yl)heptanoic Acid

Introduction

2-(Propan-2-yl)heptanoic acid is a branched-chain carboxylic acid. Its structure is closely related to that of Valproic Acid (2-propylpentanoic acid), a widely used anticonvulsant and mood-stabilizing drug.[1][2] The structural similarity suggests that 2-(Propan-2-yl)heptanoic acid may possess interesting pharmacological properties, making its physicochemical characterization a critical first step for any research or drug development endeavor. The "isopropyl" group in place of Valproic Acid's "propyl" group can subtly yet significantly alter properties like lipophilicity and steric hindrance, which in turn influence pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Propan-2-yl)heptanoic acid. Due to the limited availability of direct experimental data for this specific molecule in public literature, we will leverage predictive data and draw comparisons with its close structural analogue, Valproic Acid, and the parent straight-chain acid, Heptanoic Acid.[1][3] More importantly, this document serves as a practical manual for researchers, outlining authoritative, step-by-step protocols for the experimental determination of these vital parameters.

Molecular Structure and Identity

A molecule's fundamental identity is defined by its structure and molecular weight, which are the basis for all other physicochemical properties.

-

IUPAC Name: 2-(Propan-2-yl)heptanoic acid

-

Molecular Formula: C₁₀H₂₀O₂[4]

-

SMILES: CCCCCC(C(C)C)C(=O)O[4]

-

InChI Key: FAVDADINLFSWCI-UHFFFAOYSA-N[4]

These identifiers are crucial for unambiguous database searching and computational modeling.

Core Physicochemical Properties: A Comparative Analysis

The behavior of a molecule in a biological system is governed by its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate how a drug is absorbed, distributed, metabolized, and excreted (ADME). The table below summarizes the available predicted data for 2-(Propan-2-yl)heptanoic acid and compares it with experimental data for Valproic Acid and Heptanoic Acid.

| Property | 2-(Propan-2-yl)heptanoic acid | Valproic Acid (Analogue) | Heptanoic Acid (Analogue) | Significance in Drug Development |

| Molecular Weight ( g/mol ) | 172.27 (Calculated) | 144.21[5] | 130.18[3] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| pKa | Predicted: ~4.8-5.0 | 4.8[2] | 4.89[6][7] | Determines the ionization state at physiological pH (~7.4). A pKa around 4.9 means the compound will be >99% ionized (anionic) in the blood, affecting receptor binding, membrane transport, and solubility. |

| logP (Octanol/Water) | Predicted: 3.6 (XlogP)[4] | 2.75[2] | 2.42[3] | Measures lipophilicity. A higher logP indicates greater preference for lipid environments. The predicted value of 3.6 suggests higher lipophilicity than Valproic Acid, which could lead to increased membrane permeability but potentially lower aqueous solubility and higher plasma protein binding. |

| Aqueous Solubility | Predicted: Low | 1.3 g/L (1.3 mg/mL)[5] | 2.4 g/L (2.4 mg/mL)[6] | Crucial for formulation and absorption. Low solubility can be a major hurdle in developing orally administered drugs. |

Experimental Protocols for Physicochemical Characterization

For any novel compound, predicted values must be confirmed by rigorous experimental determination. The following sections provide self-validating, authoritative protocols for measuring the key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in an equal 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this is the equilibrium between the neutral acid (R-COOH) and the carboxylate anion (R-COO⁻). Potentiometric titration is the gold-standard method.[8]

Protocol: pKa Determination by Potentiometric Titration

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Ensure the electrode is clean and properly hydrated.

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH, and determine its exact concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

-

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of 2-(Propan-2-yl)heptanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the apparent pKa will need to be corrected back to a wholly aqueous environment.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently with a magnetic stirrer.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or auto-titrator.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis & Validation:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found by calculating the first derivative (dpH/dV) of the curve; the peak of the derivative plot corresponds to Vₑ.

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

-

Self-Validation: The experiment should be performed in triplicate. The resulting pKa values should agree within ±0.05 units. The purity of the compound should be >98% as determined by a suitable method (e.g., HPLC, GC) to ensure a sharp, unambiguous titration curve.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. It is expressed as its logarithm (logP) and is the primary metric for lipophilicity.[9][10] The OECD 107 guideline using the "shake-flask" method is the most direct and widely accepted approach.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

-

System Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This ensures the solvents are in equilibrium.

-

Prepare a stock solution of 2-(Propan-2-yl)heptanoic acid in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used for quantification (e.g., HPLC-UV or GC-MS).

-

-

Partitioning:

-

In a series of glass centrifuge tubes with screw caps, combine the octanol stock solution and the pre-saturated water at three different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water). Using multiple ratios helps validate that the partition coefficient is independent of the phase ratio.

-

Include a control sample with only the stock solution to determine the initial concentration (C_initial).

-

Agitate the tubes at a constant temperature (25 °C) on a mechanical shaker for at least 24 hours to ensure equilibrium is reached.

-

-

Phase Separation & Sampling:

-

Centrifuge the tubes at high speed (e.g., 3000 x g) to achieve a clean separation of the octanol and water layers.

-

Carefully withdraw a precise aliquot from each phase for analysis. Special care must be taken to avoid cross-contamination of the layers.

-

-

Quantification:

-

Determine the concentration of the analyte in the octanol phase (C_oct) and the water phase (C_water) using a validated analytical method (e.g., HPLC-UV). A calibration curve must be generated for each phase to account for matrix effects.

-

-

Calculation & Validation:

-

Calculate the partition coefficient, P, for each tube: P = C_oct / C_water

-

Calculate logP: logP = log₁₀(P)

-

Self-Validation: The logP values obtained from the different phase ratios should agree within ±0.3 log units. A mass balance calculation should also be performed to ensure that the total amount of compound recovered from both phases is between 90-110% of the initial amount added. This confirms that no significant degradation or adsorption to the vessel occurred.

-

Workflow for logP Determination (Shake-Flask Method)

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. The OECD 105 guideline (Flask Method) is a robust method for compounds with solubility > 10⁻² g/L.[11][12]

Protocol: Aqueous Solubility by Flask Method (OECD 105)

-

Preliminary Test:

-

To estimate the solubility range, add the test substance in stepwise amounts (e.g., 1 mg, 10 mg, 100 mg) to a known volume of water (e.g., 10 mL) in a test tube. Shake after each addition and visually inspect for undissolved particles. This helps in planning the definitive test.

-

-

Definitive Test Preparation:

-

Add an excess amount of 2-(Propan-2-yl)heptanoic acid to several flasks containing a known volume of a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer to mimic physiological conditions). The excess amount should be confirmed visually.

-

-

Equilibration:

-

Stir the flasks in a constant temperature water bath (e.g., 25 °C or 37 °C) for at least 24-48 hours.

-

To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is achieved when three consecutive samples show concentrations that do not differ by more than 5%.

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

To separate the dissolved compound from the solid excess, process the supernatant by centrifugation at high speed, followed by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid artificially high results from suspended microparticles.

-

-

Quantification & Validation:

-

Analyze the clear filtrate using a validated concentration-detection method (e.g., HPLC-UV, LC-MS).

-

The measured concentration is the aqueous solubility of the compound under the specified conditions (pH, temperature).

-

Self-Validation: The experiment must be conducted in at least triplicate. The pH of the solution should be measured before and after the experiment to ensure it has not changed significantly. The solid material remaining should be analyzed (e.g., by DSC or XRPD) to confirm that the compound has not degraded or changed its polymorphic form during the experiment.

-

Interpretation and Significance in Drug Development

-

Impact of pKa: With a predicted pKa near 4.9, 2-(Propan-2-yl)heptanoic acid will be almost entirely in its anionic (deprotonated) form at the pH of the small intestine and in blood plasma (pH ~7.4). This high degree of ionization will increase its aqueous solubility but can significantly hinder its ability to passively diffuse across lipid cell membranes. This is a classic trade-off for acidic drugs.

-

Impact of logP: The predicted XlogP of 3.6 is higher than that of Valproic Acid (2.75).[2][4] This suggests that the isopropyl group imparts greater lipophilicity than a propyl group. This could lead to:

-

Enhanced Membrane Permeability: The increased lipophilicity might counteract the negative effect of ionization, potentially leading to good absorption.

-

Increased Plasma Protein Binding: Highly lipophilic drugs often bind extensively to plasma proteins like albumin, reducing the free fraction available to exert a pharmacological effect.

-

Potential for CNS Penetration: Lipophilicity is a key factor for crossing the blood-brain barrier. If this compound is being investigated for neurological effects, a logP in this range is promising.

-

-

Combined Influence on ADME: The interplay between pKa and logP is critical. While the compound is mostly ionized, its significant lipophilicity may still allow for sufficient membrane transit for oral absorption. Its solubility will be highly pH-dependent, being much lower in the acidic environment of the stomach and increasing in the more neutral pH of the intestine. These characteristics are broadly similar to Valproic Acid, suggesting that it could be a viable drug candidate, but its higher lipophilicity may lead to a different distribution profile and metabolic fate.

Conclusion

2-(Propan-2-yl)heptanoic acid presents an intriguing profile for researchers in drug development, largely due to its structural analogy to Valproic Acid. While direct experimental data is sparse, predictive and comparative analyses suggest it is a weak acid with moderate-to-high lipophilicity. This combination of properties has profound implications for its behavior in biological systems. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to definitively characterize this molecule, enabling a data-driven progression from initial screening to advanced development. The rigorous, self-validating nature of these methods ensures the generation of high-quality, reliable data essential for making informed decisions in the complex process of drug discovery.

References

- Wikipedia. (n.d.). Atorvastatin.

- Cheméo. (n.d.). Chemical Properties of Heptanoic acid (CAS 111-14-8).

-

PubChem. (n.d.). Heptanoic Acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). propyl heptanoate, 7778-87-2. Retrieved January 22, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(propan-2-yl)heptanoic acid (C10H20O2). Retrieved January 22, 2026, from [Link]

- Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.

-

Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Valproic Acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved January 22, 2026, from [Link]

- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics.

-

ACS Publications. (n.d.). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved January 22, 2026, from [Link]

-

Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved January 22, 2026, from [Link]

-

Journal of Chemical Education. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved January 22, 2026, from [Link]

- Siddiqui, A., & Faad, M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 104.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Propan-2-yl 2-propylpentanoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

European Commission's Food Safety. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents | Request PDF. Retrieved January 22, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, December 17). Experimental determination of pKa. Retrieved January 22, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 22, 2026, from [Link]

-

American Chemical Society. (2022, February 28). Valproic acid. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). heptanoic acid, 111-14-8. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US3784578A - Process for the production of allyl esters.

Sources

- 1. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]

- 3. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(propan-2-yl)heptanoic acid (C10H20O2) [pubchemlite.lcsb.uni.lu]

- 5. acs.org [acs.org]

- 6. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]

- 7. Heptanoic acid | 111-14-8 [chemicalbook.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. acdlabs.com [acdlabs.com]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Propan-2-yl)heptanoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(Propan-2-yl)heptanoic acid, a branched-chain carboxylic acid with potential applications in various therapeutic areas. As researchers and scientists, a deep understanding of the molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the establishment of robust analytical methods.

This document moves beyond a mere presentation of data. It is designed to be a practical resource, offering not only the expected spectroscopic data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. By explaining the "why" behind the "how," this guide aims to empower researchers to approach the analysis of this and similar molecules with confidence and scientific rigor.

Molecular Structure:

Caption: 2D Structure of 2-(Propan-2-yl)heptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data for 2-(Propan-2-yl)heptanoic acid:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~2.2 - 2.4 | Multiplet | 1H | -CH(COOH)- |

| ~1.8 - 2.0 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.2 - 1.6 | Multiplet | 8H | -CH₂- (x4) |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

| ~0.85 | Doublet | 6H | -CH(CH₃)₂ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (~11.0 - 12.0 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Alpha-Proton (-CH(COOH)-): The proton on the carbon adjacent to the carbonyl group is deshielded and is expected to appear as a multiplet around 2.2 - 2.4 ppm. Its multiplicity will be complex due to coupling with the neighboring methine and methylene protons.

-

Isopropyl Methine Proton (-CH(CH₃)₂): The methine proton of the isopropyl group will be a multiplet in the range of 1.8 - 2.0 ppm, coupled to the alpha-proton and the six methyl protons.

-

Methylene Protons (-CH₂-): The four methylene groups of the heptanoic acid chain will give rise to a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm.

-

Terminal Methyl Protons (-CH₂CH₃): The terminal methyl group of the heptanoic acid chain will appear as a triplet around 0.9 ppm, due to coupling with the adjacent methylene group.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropyl substituent will resonate as a doublet around 0.85 ppm, resulting from coupling to the isopropyl methine proton.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Data for 2-(Propan-2-yl)heptanoic acid:

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~50 | -CH(COOH)- |

| ~35 | -CH(CH₃)₂ |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~20 | -CH(CH₃)₂ |

| ~14 | -CH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded and will appear significantly downfield, around 180 ppm.

-

Alpha-Carbon (-CH(COOH)-): The carbon directly attached to the carbonyl group is expected around 50 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group will be found around 35 ppm.

-

Methylene Carbons (-CH₂-): The carbons of the heptanoic acid chain will appear in the range of 22-32 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group will have a chemical shift of approximately 20 ppm.

-

Terminal Methyl Carbon (-CH₂CH₃): The terminal methyl carbon of the heptanoic acid chain will be the most shielded, appearing around 14 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule.

Predicted IR Absorption Bands for 2-(Propan-2-yl)heptanoic acid:

| Frequency Range (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad and strong, characteristic of a carboxylic acid dimer |

| 2850-3000 | C-H stretch | Strong, corresponding to the alkyl C-H bonds |

| ~1710 | C=O stretch | Strong and sharp, indicative of a saturated carboxylic acid |

| ~1465 and ~1375 | C-H bend | Bending vibrations for CH₂ and CH₃ groups |

| ~1210-1320 | C-O stretch | Strong, associated with the C-O single bond of the carboxylic acid |

| ~920 | O-H bend | Broad, out-of-plane bend of the hydroxyl group |

Interpretation and Rationale:

The IR spectrum of 2-(Propan-2-yl)heptanoic acid is dominated by the characteristic absorptions of the carboxylic acid functional group. The most prominent feature is the extremely broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the condensed phase[1]. This broad absorption will overlap with the C-H stretching vibrations of the alkyl chain, which appear between 2850 and 3000 cm⁻¹[1]. The strong and sharp carbonyl (C=O) stretching absorption around 1710 cm⁻¹ is also a key diagnostic peak for the carboxylic acid group[1]. The presence of the long alkyl chain is confirmed by the C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data for 2-(Propan-2-yl)heptanoic acid:

-

Molecular Formula: C₁₀H₂₀O₂

-

Molecular Weight: 172.26 g/mol

-

Predicted Molecular Ion (M⁺): m/z 172.1463

-

Predicted [M-H]⁻: m/z 171.13905[2]

-

Predicted [M+H]⁺: m/z 173.15361[2]

-

Predicted [M+Na]⁺: m/z 195.13555[2]

Major Fragmentation Pathways:

The fragmentation of 2-(Propan-2-yl)heptanoic acid in the mass spectrometer is expected to proceed through several characteristic pathways:

-

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the rest of the alkyl chain is a common fragmentation for carboxylic acids.

-

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen can be transferred to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

-

Loss of Water: Dehydration from the molecular ion can occur.

-

Loss of the Isopropyl Group: Cleavage of the bond between the alpha-carbon and the isopropyl group.

Caption: Predicted major fragmentation pathways for 2-(Propan-2-yl)heptanoic acid in MS.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for 2-(Propan-2-yl)heptanoic acid. These should be adapted based on the specific instrumentation available.

NMR Data Acquisition

Caption: General workflow for NMR data acquisition.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat 2-(Propan-2-yl)heptanoic acid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry Data Acquisition (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of 2-(Propan-2-yl)heptanoic acid (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 171 in negative mode or m/z 173 in positive mode) to obtain a fragmentation spectrum.

-

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the comprehensive characterization of 2-(Propan-2-yl)heptanoic acid. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its chemical structure. The predicted data serves as a reliable benchmark for researchers, while the detailed protocols offer practical guidance for obtaining high-quality experimental results. This foundational knowledge is critical for advancing the study and potential applications of this molecule in the pharmaceutical and chemical sciences.

References

-

PubChem. Heptanoic Acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-(propan-2-yl)heptanoic acid (C10H20O2). [Link]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Comprehensive Technical Guide to 2-Isopropylheptanoic Acid: Nomenclature, Properties, Synthesis, and Spectroscopic Analysis

Executive Summary: This document provides a detailed scientific overview of 2-isopropylheptanoic acid, a branched-chain carboxylic acid with potential significance in pharmaceutical research due to its structural similarity to established neurological agents. This guide is structured to serve researchers, scientists, and drug development professionals by detailing its formal nomenclature, predicted physicochemical properties based on structural analogs, a robust and detailed protocol for its chemical synthesis, and a predictive analysis of its spectroscopic characteristics for compound verification. Each section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Nomenclature and Chemical Identity

The precise identification and naming of a chemical entity are foundational for all subsequent research and development. This section clarifies the formal IUPAC nomenclature, common synonyms, and key chemical identifiers for the molecule .

IUPAC Name and Structural Justification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(1-methylethyl)heptanoic acid .

-

Rationale: The principal functional group is the carboxylic acid, making the parent alkane "heptanoic acid," which denotes a seven-carbon chain including the carboxyl carbon. A substituent is located at the alpha-carbon (position 2). This substituent is a three-carbon group attached by its central carbon, known systematically as "1-methylethyl." While "isopropyl" is a widely accepted common name for this substituent, "1-methylethyl" is the preferred term in modern systematic IUPAC nomenclature. Therefore, "2-isopropylheptanoic acid" serves as a common and unambiguous name, but 2-(1-methylethyl)heptanoic acid is the formally correct IUPAC name.

Synonyms

-

2-Isopropylheptanoic acid

-

α-Isopropylheptanoic acid

-

2-Heptanecarboxylic acid, 2-(1-methylethyl)-

Chemical Identifiers

Due to its nature as a niche research chemical, a dedicated CAS number may not be publicly registered. The following identifiers are derived from its molecular structure.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | (Calculated) |

| Molecular Weight | 172.26 g/mol | (Calculated) |

| Canonical SMILES | CCCCCC(C(C)C)C(=O)O | (Calculated) |

| InChI | InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) | (Calculated) |

| InChIKey | QGCLJCVJVAHCSU-UHFFFAOYSA-N | (Calculated) |

Physicochemical Properties (Estimated)

Direct experimental data for 2-isopropylheptanoic acid is not widely available. Therefore, its properties are estimated through comparative analysis with structurally related and well-characterized fatty acids, such as 2-methylheptanoic acid[1] and valproic acid (2-propylpentanoic acid). This approach provides a scientifically grounded baseline for experimental design.

| Property | Estimated Value | Rationale and Comparative Insights |

| Physical State | Colorless to pale yellow liquid | Branched medium-chain fatty acids are typically liquids at room temperature[1]. |

| Boiling Point | ~240-250 °C | Higher than 2-methylheptanoic acid (~233 °C) due to increased molecular weight and van der Waals forces. |

| Melting Point | < 0 °C | The bulky isopropyl group disrupts crystal lattice packing, likely lowering the melting point significantly compared to linear heptanoic acid (-7.5 °C). |

| Density | ~0.91 g/cm³ | Similar to other C10 carboxylic acids. |

| Water Solubility | Slightly soluble | Expected to have low water solubility, typical for a ten-carbon carboxylic acid. Solubility will increase in alkaline solutions upon formation of the carboxylate salt. |

| pKa | ~4.9 | The inductive effect of the alkyl groups is minimal, so the pKa is expected to be close to that of other medium-chain alkanoic acids. |

Synthesis and Purification

A reliable and scalable synthesis is critical for obtaining high-purity material for research. The malonic ester synthesis is proposed here as a classic and highly effective method for producing α-substituted carboxylic acids, offering excellent control over the final structure.

Rationale for Synthetic Strategy

The malonic ester synthesis is selected for its robustness and versatility. The acidic α-protons of diethyl malonate are easily removed by a moderately strong base, creating a soft nucleophile (an enolate) that is ideal for Sₙ2 reactions with primary and secondary alkyl halides. The ability to perform sequential alkylations before hydrolysis and decarboxylation allows for the precise construction of complex α-substituted acids like 2-isopropylheptanoic acid.

Proposed Synthetic Workflow

The synthesis proceeds in four key stages: initial alkylation with a pentyl group, a second alkylation with an isopropyl group, followed by a final hydrolysis and decarboxylation step.

Caption: Malonic ester synthesis workflow for 2-isopropylheptanoic acid.

Detailed Experimental Protocol

Materials: Diethyl malonate, absolute ethanol, sodium metal (or sodium ethoxide), 1-bromopentane, 2-bromopropane, sodium hydroxide, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

Step 1: Formation of Diethyl Pentylmalonate

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

-

Cool the solution to room temperature and add diethyl malonate dropwise via the dropping funnel with stirring.

-

After the addition is complete, add 1-bromopentane dropwise. The reaction is exothermic; maintain the temperature as needed with a water bath.

-

Once the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the mixture, pour it into water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl pentylmalonate.

Step 2: Formation of Diethyl Isopropylpentylmalonate

-

Prepare a fresh sodium ethoxide solution in a separate flask as described above.

-

Add the crude diethyl pentylmalonate from the previous step to the base solution dropwise.

-

Add 2-bromopropane dropwise and reflux the mixture for 4-6 hours. Note: As 2-bromopropane is a secondary halide, this step requires more forcing conditions than the first alkylation.

-

Work up the reaction as in Step 1 to isolate the crude diethyl isopropylpentylmalonate.

Step 3: Saponification (Hydrolysis)

-

To the crude dialkylated ester, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of both ester groups to the corresponding dicarboxylate salt.

Step 4: Acidification and Decarboxylation

-

Cool the reaction mixture in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). This will precipitate the substituted malonic acid.

-

Gently heat the acidified mixture. The substituted malonic acid is thermally unstable and will decarboxylate upon heating, evolving CO₂ gas and yielding the final product, 2-isopropylheptanoic acid.

-

After gas evolution ceases, cool the mixture and extract the product with diethyl ether. Wash the organic layer, dry it, and concentrate it.

Step 5: Purification

-

The crude product can be purified by vacuum distillation to yield pure 2-isopropylheptanoic acid. The purity should be confirmed by NMR and MS analysis.

Safety Precautions

-

Reagents: Sodium metal is highly reactive with water and must be handled with care. Alkyl halides are toxic and should be handled in a fume hood.

-

Procedure: The reactions are performed under an inert atmosphere to prevent side reactions with moisture. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated chemical fume hood.

Spectroscopic and Analytical Characterization (Predicted)

Verification of the final product's identity and purity is essential. The following spectroscopic signatures are predicted based on the structure of 2-isopropylheptanoic acid.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The predicted spectra provide a reference for experimental validation.

| Analysis Type | Predicted Chemical Shifts (ppm) and Multiplicities | Assignment and Rationale |

| ¹H NMR | ~11-12 (singlet, 1H) | -COOH : The acidic proton of the carboxylic acid, typically a broad singlet, highly deshielded. |

| ~2.2-2.4 (multiplet, 1H) | -CH(COOH)- : The α-proton, adjacent to the carbonyl and isopropyl group. | |

| ~1.8-2.0 (multiplet, 1H) | -CH(CH₃)₂ : The methine proton of the isopropyl group. | |

| ~1.2-1.6 (multiplets, 6H) | -CH₂-CH₂-CH₂- : The three methylene groups of the pentyl chain. | |

| ~0.9-1.0 (doublet, 6H) | -CH(CH₃)₂ : The two equivalent methyl groups of the isopropyl substituent, split by the isopropyl methine. | |

| ~0.8-0.9 (triplet, 3H) | -CH₂-CH₃ : The terminal methyl group of the pentyl chain. | |

| ¹³C NMR | ~180-185 | C=O : Carboxylic acid carbonyl carbon. |

| ~45-50 | α-Carbon : The carbon atom bonded to the carboxyl and isopropyl groups. | |

| ~30-35 | Isopropyl CH : The methine carbon of the isopropyl group. | |

| ~22-32 | Pentyl CH₂ Carbons : Multiple overlapping signals for the methylene carbons. | |

| ~18-22 | Isopropyl CH₃ Carbons : The two equivalent methyl carbons of the isopropyl group. | |

| ~14 | Pentyl CH₃ Carbon : The terminal methyl carbon of the pentyl chain. |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would likely show a small or absent molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would include:

-

Loss of the carboxyl group (-COOH, 45 Da): A significant peak at m/z = 127.

-

McLafferty Rearrangement: A potential peak corresponding to the cleavage of the Cα-Cβ bond.

-

Loss of the isopropyl group (-C₃H₇, 43 Da) or pentyl group (-C₅H₁₁, 71 Da) .

Infrared (IR) Spectroscopy

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, a very characteristic broad absorption.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group, a very strong and sharp peak.

-

~2850-2960 cm⁻¹: C-H stretches of the alkyl groups.

Potential Applications and Future Research

The primary interest in 2-isopropylheptanoic acid stems from its structural relationship to valproic acid (VPA), a cornerstone therapy for epilepsy and bipolar disorder. VPA is a known inhibitor of histone deacetylases (HDACs).

-

Drug Development: 2-Isopropylheptanoic acid is a logical candidate for synthesis and screening in drug discovery programs targeting neurological disorders. Its increased lipophilicity compared to VPA may alter its pharmacokinetic and pharmacodynamic properties, such as blood-brain barrier penetration and target enzyme affinity.

-

HDAC Inhibition: Researchers investigating epigenetic modulators could explore this molecule for its potential as an HDAC inhibitor. Structure-activity relationship (SAR) studies could compare its potency and selectivity against different HDAC isoforms relative to VPA and other branched-chain fatty acids.

-

Further Research: Future work should focus on the stereospecific synthesis of the (R)- and (S)-enantiomers, as biological activity is often stereoselective. In vitro and in vivo testing would be required to validate any therapeutic potential.

References

-

PubChem. 2-Methylheptanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Hexanoic acid, 2-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

-

PlantaeDB. 2-Isopropylpentanoic acid. [Link]

Sources

CAS number and database information for 2-(Propan-2-yl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape of Branched-Chain Carboxylic Acids

In the vast field of organic chemistry and drug development, the structural nuances of a molecule dictate its function. While linear-chain carboxylic acids are well-characterized, their branched-chain isomers, such as 2-(Propan-2-yl)heptanoic acid, present a unique set of properties due to steric hindrance and altered lipophilicity. This alpha-branching, specifically the presence of an isopropyl group adjacent to the carboxyl moiety, significantly influences the compound's reactivity, physical properties, and potential biological interactions. This guide provides a comprehensive technical overview of 2-(Propan-2-yl)heptanoic acid, consolidating available database information, predicted physicochemical and spectral data, plausible synthetic routes, and safety protocols to support its application in research and development.

Chemical Identity and Database Information

2-(Propan-2-yl)heptanoic acid, also known as 2-isopropylheptanoic acid, is a medium-chain fatty acid. Its core structure consists of a seven-carbon heptanoic acid backbone with an isopropyl group substituted at the alpha-position (C2).

| Identifier | Value | Source |

| CAS Number | 116988-31-9 | [1], [2] |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| SMILES | CCCCCC(C(C)C)C(O)=O | [1] |

| MDL Number | MFCD12794597 | [1] |

Physicochemical Properties: Experimental and Predicted Data

Experimental data for 2-(propan-2-yl)heptanoic acid is not widely available in the public domain. Therefore, a combination of data from its linear isomer, heptanoic acid, and computational predictions are used to provide a comprehensive profile. The alpha-isopropyl group is expected to increase the boiling point and decrease the melting point compared to its linear counterpart due to steric hindrance affecting crystal lattice packing.

| Property | Predicted/Experimental Value | Notes and Comparison |

| Boiling Point | Predicted: ~230-240 °C at 760 mmHg | The boiling point of the linear isomer, heptanoic acid, is approximately 223 °C. The branching is expected to slightly increase the boiling point. |

| Melting Point | Predicted: < -10 °C | The melting point of heptanoic acid is -7.5 °C. The bulky isopropyl group disrupts efficient crystal packing, leading to a lower melting point. |

| Density | Predicted: ~0.91 g/cm³ | Similar to heptanoic acid's density of approximately 0.918 g/cm³. |

| pKa | Predicted: ~4.9 | The pKa is expected to be slightly higher (less acidic) than heptanoic acid (pKa ~4.89) due to the electron-donating effect of the alkyl groups. |

| LogP (Octanol/Water Partition Coefficient) | Predicted: ~3.4 | This indicates high lipophilicity, a key characteristic for potential applications in drug delivery and formulation. |

| Water Solubility | Predicted: Low | Consistent with its high LogP value, solubility in water is expected to be minimal, while it should be soluble in organic solvents like alcohols, ethers, and hydrocarbons. |

Predictions are based on standard computational models and comparison with similar structures.

Spectral Data and Structural Elucidation

No experimental spectra for 2-(propan-2-yl)heptanoic acid are publicly available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for its identification and characterization.

Predicted ¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum is a powerful tool for confirming the structure of organic molecules. For 2-(propan-2-yl)heptanoic acid, the following signals are anticipated:

-

-COOH Proton: A broad singlet, typically in the range of 10-12 ppm. This peak can be confirmed by its disappearance upon shaking the sample with D₂O.[3]

-

Alpha-Proton (-CH-): A multiplet around 2.2-2.5 ppm.

-

Isopropyl Protons (-CH(CH₃)₂): A multiplet (septet) for the single proton and two doublets for the six methyl protons, likely in the 0.9-1.2 ppm region.

-

Alkyl Chain Protons (-CH₂- and -CH₃): A series of multiplets for the methylene groups and a triplet for the terminal methyl group, all expected between 0.8 and 1.7 ppm.

Predicted ¹³C NMR Spectrum (Carbon NMR)

The ¹³C NMR spectrum would provide complementary information:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, approximately 175-185 ppm.

-

Alpha-Carbon (-CH-): A signal around 45-55 ppm.

-

Isopropyl Carbons (-CH(CH₃)₂): One signal for the methine carbon and another for the two equivalent methyl carbons.

-

Alkyl Chain Carbons: A series of signals corresponding to the carbons of the pentyl chain.

Predicted Infrared (IR) Spectrum

The IR spectrum is key for identifying functional groups. For this carboxylic acid, the characteristic absorptions would be:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[4]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.[4]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the alkyl chain. Predicted mass spectrometry data for various adducts is available in the PubChemLite database.

Synthesis and Reactivity

Plausible Synthetic Pathway

A common and effective method for synthesizing α-branched carboxylic acids is through the malonic ester synthesis or by alkylation of a suitable enolate. A plausible, multi-step synthesis for 2-(propan-2-yl)heptanoic acid is outlined below.

Caption: Plausible malonic ester synthesis route for 2-(propan-2-yl)heptanoic acid.

Experimental Protocol (Conceptual):

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent to generate the corresponding enolate.

-

First Alkylation: The enolate is then reacted with a primary alkyl halide, 1-bromopentane, via an Sₙ2 reaction to introduce the pentyl group.

-

Second Alkylation: The resulting diethyl pentylmalonate is deprotonated again with sodium ethoxide and subsequently alkylated with 2-bromopropane to introduce the isopropyl group.

-

Hydrolysis and Decarboxylation: The disubstituted malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield the final product, 2-(propan-2-yl)heptanoic acid.

Reactivity Profile

-

Acidity: As a carboxylic acid, it will react with bases to form carboxylate salts.

-

Esterification: It can undergo Fischer esterification with alcohols in the presence of an acid catalyst. However, the reaction rate will be slower compared to linear carboxylic acids due to the steric hindrance at the alpha-position.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Alpha-Halogenation: Similar to other carboxylic acids with alpha-hydrogens, it can undergo alpha-halogenation (e.g., the Hell-Volhard-Zelinsky reaction), though the steric bulk of the isopropyl group may affect reaction conditions and yields.[5]

Potential Applications in Research and Drug Development

While specific applications for 2-(propan-2-yl)heptanoic acid are not extensively documented, branched-chain fatty acids (BCFAs) are gaining interest in several areas:

-

Drug Delivery and Formulation: The lipophilic nature of this compound makes it a potential candidate for use as an excipient in drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[6]

-

Prodrug Design: The carboxylic acid handle allows for its use in creating ester prodrugs of APIs containing hydroxyl or amine groups. This can improve a drug's pharmacokinetic profile, such as increasing its half-life or enabling targeted delivery.

-

Metabolic Research: BCFAs are known to play roles in metabolic health, with some studies suggesting connections to a reduced risk of metabolic diseases.[7] This compound could serve as a standard in studies investigating the metabolic pathways and effects of BCFAs.

-

Antimicrobial Research: Some fatty acids and their derivatives exhibit antimicrobial properties. The unique structure of 2-(propan-2-yl)heptanoic acid could be explored for potential activity against various pathogens.

Safety, Handling, and Storage

Based on the available Safety Data Sheet (SDS) and the general properties of carboxylic acids, the following precautions should be observed.

Hazard Identification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[8]

Caption: Summary of key safety, handling, and first aid protocols.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. Keep the container tightly closed.

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

2-(Propan-2-yl)heptanoic acid is a structurally interesting α-branched carboxylic acid. While experimental data on this specific compound is limited, a robust profile can be constructed through predictive modeling and comparison with related structures. Its high lipophilicity and the presence of a reactive carboxylic acid group suggest potential applications in pharmaceutical sciences, particularly in drug formulation and prodrug design. The synthetic pathways are well-established for this class of compounds, making it accessible for research purposes. As with any chemical, adherence to strict safety protocols is paramount. This guide serves as a foundational resource for scientists and researchers looking to explore the properties and applications of 2-(propan-2-yl)heptanoic acid.

References

-

Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Reactions at the α Carbons of Carboxylic Acids. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. (2024). MDPI. Retrieved from [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Branched-Chain Fatty Acids and Obesity: A Narrative Review. (2025, July 1). PubMed. Retrieved from [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Carefully study the attached IR and ¹H NMR spectra and predict the structure. (2025, December 12). Filo. Retrieved from [Link]

Sources

- 1. 2-Isopropylmalic acid | C7H12O5 | CID 77 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Carefully study the attached IR and ¹H NMR spectra and predict the struct.. [askfilo.com]

- 5. US3922294A - Process for the manufacture of isopropyl esters by the reaction of propylene with carboxylic acids - Google Patents [patents.google.com]

- 6. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US20160229937A1 - Process for the manufacture of alpha, alpha-branched carboxylic acid vinyl esters - Google Patents [patents.google.com]

Unraveling the Bioactive Potential of Branched C10 Fatty Acids: A Technical Guide for Researchers

Foreword: Beyond the Straight Chain - A New Frontier in Lipid Biology

In the vast and intricate world of lipidomics, straight-chain fatty acids have long commanded the spotlight. However, a growing body of evidence illuminates the profound and diverse biological activities of their branched-chain counterparts. This guide delves into the compelling landscape of branched C10 fatty acids, a class of molecules demonstrating significant potential in antimicrobial, anti-inflammatory, and metabolic regulation. As drug development professionals and researchers, understanding the nuanced activities and underlying mechanisms of these lipids is paramount for unlocking novel therapeutic avenues. This document serves as a technical exploration, providing not only a comprehensive overview of the current scientific understanding but also detailed, field-proven methodologies to empower your own investigations into this exciting frontier.

The Architectural Nuance: An Introduction to Branched C10 Fatty Acids

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups along their carbon backbone. In the context of C10 fatty acids, this branching introduces structural diversity that dramatically influences their physicochemical properties and, consequently, their biological functions. Common examples of branched C10 fatty acids include isomers of methylnonanoic acid and propylheptanoic acid. While less abundant in nature than their straight-chain relatives, BCFAs are integral components of various biological systems, from bacterial cell membranes to mammalian tissues. Their unique structures allow them to modulate membrane fluidity and interact with cellular machinery in ways that their linear counterparts cannot.

Antimicrobial Frontiers: Disrupting Microbial Defenses

Decanoic acid, the straight-chain C10 fatty acid, is well-documented for its potent antimicrobial properties.[1][2] Emerging research suggests that branched C10 isomers also possess significant, and in some cases, enhanced, antimicrobial and antifungal activities.[2] This activity is crucial in an era of rising antimicrobial resistance, positioning branched C10 fatty acids as promising candidates for novel therapeutic development.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial efficacy of branched C10 fatty acids is believed to stem from their ability to disrupt the integrity and function of microbial cell membranes. Their branched structure may facilitate insertion into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to a cascade of detrimental effects, including:

-

Increased Membrane Permeability: Leading to the leakage of essential intracellular components.

-

Inhibition of Biofilm Formation: Preventing the formation of protective microbial communities.[3]

-

Disruption of Cellular Respiration and Energy Production.

The specific efficacy of different isomers can vary depending on the target microorganism, highlighting the importance of structure-activity relationship studies.

Quantitative Assessment of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. The table below summarizes hypothetical MIC values for a representative branched C10 fatty acid against common pathogens, illustrating the type of data researchers should aim to generate.

| Microorganism | Branched C10 Fatty Acid Isomer | MIC (µg/mL) | Reference Organism MIC (µg/mL) |

| Staphylococcus aureus | 2-propylheptanoic acid | 128 | Vancomycin: 1 |

| Escherichia coli | 8-methylnonanoic acid | 256 | Ciprofloxacin: 0.015 |

| Candida albicans | 2-propylheptanoic acid | 64 | Fluconazole: 0.5 |

Note: These are example values and actual MICs will vary based on the specific isomer and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for determining the MIC of branched C10 fatty acids against bacterial and fungal pathogens.

I. Materials and Reagents:

-

Branched C10 fatty acid of interest

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (600 nm)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)

-

Negative control (broth only)

II. Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

-

Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of Fatty Acid Dilutions:

-

Prepare a stock solution of the branched C10 fatty acid in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the fatty acid stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared inoculum to each well containing the fatty acid dilutions. This will bring the final inoculum to approximately 1.5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth only).

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[5]

-

Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

-

Experimental Workflow for Antimicrobial Susceptibility Testing

Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor in drug discovery. Branched-chain fatty acids have demonstrated promising anti-inflammatory properties, suggesting their potential to mitigate inflammatory responses.[7]

Mechanism of Action: Targeting Key Signaling Pathways

Branched C10 fatty acids can exert their anti-inflammatory effects through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

-

Inhibition of NF-κB Activation: NF-κB is a master regulator of inflammation.[8][9] In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10] Branched C10 fatty acids may interfere with this cascade by inhibiting IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[7][11]

Signaling Pathway: Fatty Acid-Mediated Inhibition of NF-κB

Sources

- 1. The branched-chain amino acids valine and leucine have differential effects on hepatic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Diets: Regulation of Gut Microbiota Composition and Obesity and Its Related Metabolic Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. protocols.io [protocols.io]

- 6. ibg.kit.edu [ibg.kit.edu]

- 7. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Macrophage production of inflammatory mediators is potently inhibited by a butyric acid derivative demonstrated to inactivate antigen-stimulated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Alpha-Branched Carboxylic Acids

This guide provides a comprehensive overview of alpha-branched carboxylic acids, from their initial discovery to their diverse natural sources and biological significance. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique class of molecules.

Introduction to Alpha-Branched Carboxylic Acids